molecular formula C9H12O2 B14360353 Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate CAS No. 90582-29-9

Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate

Cat. No.: B14360353
CAS No.: 90582-29-9
M. Wt: 152.19 g/mol
InChI Key: LZELLMAWXJOCNE-UHFFFAOYSA-N
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Description

Methyl bicyclo[410]hept-2-ene-7-carboxylate is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which in this case include a cyclopropane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate exerts its effects involves the interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, often involving the opening of the cyclopropane ring. This ring strain release provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers kinetic opportunities for coordination to metal species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate is unique due to its specific ring structure and functional groups. The presence of the carboxylate group enhances its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

90582-29-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h2,4,6-8H,3,5H2,1H3

InChI Key

LZELLMAWXJOCNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1C=CCC2

Origin of Product

United States

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